molecular formula C20H24N4O4 B580102 1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione CAS No. 254098-36-7

1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione

Cat. No.: B580102
CAS No.: 254098-36-7
M. Wt: 384.4
InChI Key: ROZRZRSHNGDJJJ-UHFFFAOYSA-N
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Description

1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione is a synthetic anthraquinone derivative known for its vibrant color and significant biological activity. This compound is often used in scientific research due to its unique properties, including its ability to intercalate with DNA, making it useful in various biological and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione typically involves multiple steps:

    Starting Material: The synthesis begins with 1,5-dihydroxyanthraquinone.

    Amidation: The hydroxyl groups at positions 4 and 8 are converted to amides using 2-(methylamino)ethylamine under controlled conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Various alkylating agents or acylating agents for substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used.

Scientific Research Applications

1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Employed in studies involving DNA intercalation and as a fluorescent probe for cellular imaging.

    Medicine: Investigated for its potential anticancer properties due to its ability to interfere with DNA replication.

    Industry: Utilized in the production of dyes and pigments due to its intense color.

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation, where it inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair pathways.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: Another anthraquinone derivative used as an anticancer agent.

    Mitoxantrone: A synthetic anthraquinone with similar DNA intercalating properties.

    Daunorubicin: An anthracycline antibiotic with structural similarities.

Uniqueness

1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual aminoethyl groups enhance its ability to interact with biological molecules, making it particularly useful in research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

254098-36-7

Molecular Formula

C20H24N4O4

Molecular Weight

384.4

InChI Key

ROZRZRSHNGDJJJ-UHFFFAOYSA-N

Appearance

An aqueous solution

Synonyms

DRAQ 5 

Origin of Product

United States

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